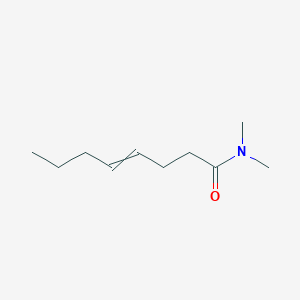
N,N-Dimethyloct-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyloct-4-enamide: is an organic compound belonging to the class of amides. It features a double bond in its structure, making it an enamide. Enamides are known for their unique reactivity and are valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One method involves the direct N-dehydrogenation of amides to enamides using LiHMDS and triflic anhydride. This reaction is characterized by its simple setup and broad substrate scope.
Selective Desaturation: Another approach is the Fe-assisted regioselective oxidative desaturation of amides. This method provides an efficient route to enamides and β-halogenated enamides.
Industrial Production Methods: Industrial production methods for N,N-Dimethyloct-4-enamide typically involve large-scale application of the above synthetic routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Dimethyloct-4-enamide can undergo oxidative desaturation to form β-halogenated enamides.
Reduction: The compound can be reduced using various reducing agents to form corresponding amines.
Substitution: It can participate in substitution reactions, particularly at the double bond, to form various substituted enamides.
Common Reagents and Conditions:
Oxidation: Fe-assisted oxidative desaturation.
Reduction: Common reducing agents like LiAlH4 or NaBH4.
Substitution: Various electrophiles can be used under mild conditions.
Major Products:
Oxidation: β-Halogenated enamides.
Reduction: Corresponding amines.
Substitution: Substituted enamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyloct-4-enamide is used as a versatile intermediate in organic synthesis. It is employed in the synthesis of complex molecules and natural products .
Biology and Medicine: Enamides, including this compound, are important structural fragments in pharmaceuticals. They exhibit excellent biological and physiological properties, making them valuable in drug development .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique reactivity makes it a valuable component in manufacturing processes.
Wirkmechanismus
The mechanism of action of N,N-Dimethyloct-4-enamide involves its interaction with molecular targets through its double bond. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyloleamide
- N,N-Dimethyl-9-octadecenamide
Comparison: N,N-Dimethyloct-4-enamide is unique due to its specific double bond position, which imparts distinct reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications .
Eigenschaften
CAS-Nummer |
94318-35-1 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
N,N-dimethyloct-4-enamide |
InChI |
InChI=1S/C10H19NO/c1-4-5-6-7-8-9-10(12)11(2)3/h6-7H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
SZEWRHCACNLLMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCCC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
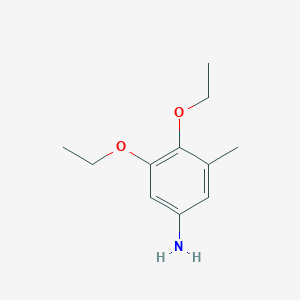
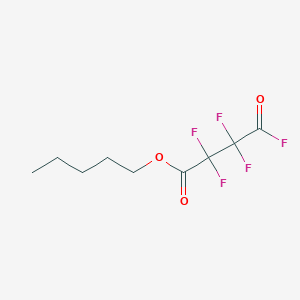
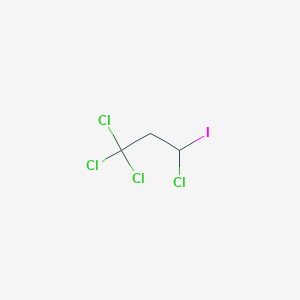
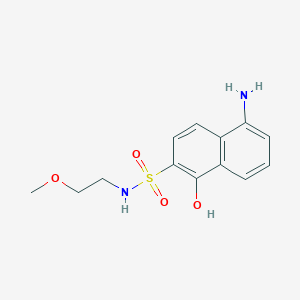
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)
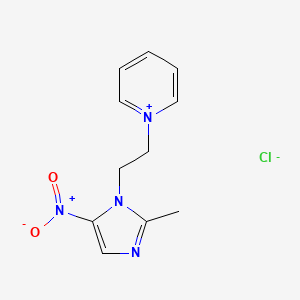
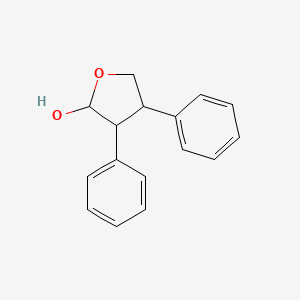
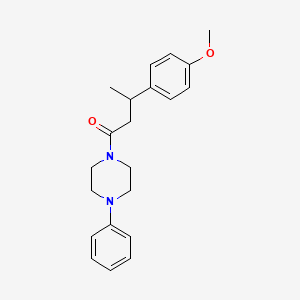
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
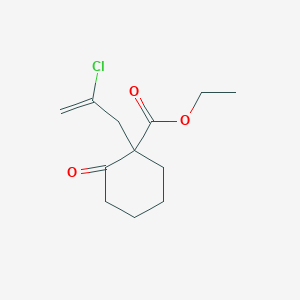
![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
